molecular formula C9H6BrNO3 B3033984 5-bromo-6-methoxy-1H-indole-2,3-dione CAS No. 130420-85-8

5-bromo-6-methoxy-1H-indole-2,3-dione

Cat. No.: B3033984
CAS No.: 130420-85-8
M. Wt: 256.05 g/mol
InChI Key: NYNDSMPCFVOHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methoxy-1H-indole-2,3-dione is a synthetic indole derivative Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities

Biochemical Analysis

Biochemical Properties

5-Bromo-6-methoxy-1H-indole-2,3-dione plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux. For instance, it has been observed to interact with enzymes like cytochrome P450, which plays a significant role in drug metabolism . Additionally, this compound can bind to specific proteins, altering their function and leading to changes in cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of certain kinases, which are essential for cell signaling and proliferation . Additionally, it can modulate the expression of transcription factors, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under specific conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The stability and degradation of this compound can vary depending on the experimental conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . The metabolic flux and levels of metabolites can be affected by the presence of this compound, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, where it exerts its effects . Post-translational modifications and targeting signals can direct this compound to these compartments, influencing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-6-methoxy-1H-indole-2,3-dione can be synthesized through various methods. One common method involves the reaction of 2,3-dihydro-1H-indole-2,3-dione with bromine and methanol at room temperature, yielding a high product output. Another approach includes organic synthesis reactions such as substitution or oxidation reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace the bromine or methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more complex indole derivatives, while substitution could produce a variety of functionalized indoles.

Scientific Research Applications

5-Bromo-6-methoxy-1H-indole-2,3-dione has several applications in scientific research:

    Chemistry: It serves as a synthetic intermediate in the preparation of other indole derivatives.

    Medicine: It is being studied for its potential antitumor properties, particularly against breast cancer, leukemia, and lung cancer.

    Industry: It can be used in the synthesis of various organic compounds and materials.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione: Another indole derivative with similar biological activities.

    6-Bromo-1H-indole-2,3-dione: Known for its anticancer properties.

    Indole-3-acetic acid: A plant hormone with diverse biological applications.

Uniqueness

5-Bromo-6-methoxy-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and methoxy groups enhances its reactivity and potential for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

5-bromo-6-methoxy-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-7-3-6-4(2-5(7)10)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNDSMPCFVOHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Concentrated H2SO4 (400 mL) was heated to 50° C. and portions of (2E)-N-[4-bromo-3-(methyloxy)phenyl]-2-(hydroxyimino)ethanamide (75 g, 275 mmol) were added while keeping the internal temperature below 70° C. After complete addition, the mixture was heated to 80° C. for 1 h, then poured into ice, filtered and washed with H2O to yield 5-bromo-6-(methyloxy)-1H-indole-2,3-dione (75 g) of a red solid. MS (m/z) 257.9 (M+H+).
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-6-methoxy-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
5-bromo-6-methoxy-1H-indole-2,3-dione
Reactant of Route 3
Reactant of Route 3
5-bromo-6-methoxy-1H-indole-2,3-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-bromo-6-methoxy-1H-indole-2,3-dione
Reactant of Route 5
Reactant of Route 5
5-bromo-6-methoxy-1H-indole-2,3-dione
Reactant of Route 6
5-bromo-6-methoxy-1H-indole-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.